6-Hydroxy-1-benzofuran-7-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59254-31-8 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
6-hydroxy-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-7-8(11)2-1-6-3-4-12-9(6)7/h1-5,11H |
InChI Key |
RIYXZDRTGOMKTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)C=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Hydroxy 1 Benzofuran 7 Carbaldehyde and Analogues
Conventional Synthetic Routes to Hydroxybenzofuran-Carbaldehydes
Traditional methods for constructing hydroxy-substituted benzofuran (B130515) carbaldehydes often rely on a stepwise approach, building the heterocyclic system first and then tailoring the functional groups.
Cyclization and Demethylation Strategies
A prevalent and well-documented strategy for the synthesis of hydroxylated benzofurans involves the initial preparation of a more stable methoxy-substituted analogue, which is subsequently demethylated to yield the final hydroxylated product. This multi-step process is often necessary because the free hydroxyl group can interfere with certain reaction conditions or lead to unwanted side reactions.
An optimized and scalable process for the synthesis of 6-hydroxybenzofuran (B80719), a close structural relative of the target compound, exemplifies this approach. researchgate.net The synthesis begins with a commercially available precursor, 2-hydroxy-4-methoxybenzaldehyde. This starting material undergoes a reaction with chloroacetic acid, followed by a cyclization step in acetic anhydride (B1165640) to form the 6-methoxybenzofuran (B1631075) intermediate. researchgate.net The final and crucial step is the demethylation of the methoxy (B1213986) group to afford the 6-hydroxybenzofuran. researchgate.net A common reagent for this transformation is sodium 1-dodecanethiolate. This sequence ensures that the reactive hydroxyl group is protected as a methyl ether throughout the initial stages of benzofuran ring formation.
Table 1: Cyclization-Demethylation Synthesis Example
| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 2-Hydroxy-4-methoxybenzaldehyde | Chloroacetic Acid | (4-Methoxy-2-formylphenoxy)acetic acid | researchgate.net |
| 2 | (4-Methoxy-2-formylphenoxy)acetic acid | Acetic Anhydride | 6-Methoxybenzofuran | researchgate.net |
| 3 | 6-Methoxybenzofuran | Sodium 1-dodecanethiolate | 6-Hydroxybenzofuran | researchgate.net |
One-Pot Conversions from Dihydroxyacetophenones
To improve efficiency and reduce the number of synthetic steps, one-pot procedures have been developed. These methods combine multiple transformations into a single reaction vessel, avoiding the isolation and purification of intermediates. For the synthesis of hydroxybenzofurans, one-pot conversions starting from dihydroxyacetophenones leverage acid-catalyzed cyclodehydration. vulcanchem.com
A related one-pot strategy for the direct synthesis of benzofurans from readily available phenols and α-haloketones is promoted by titanium tetrachloride. nih.gov This process integrates a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration into a single step. nih.gov This approach offers advantages in terms of high regioselectivity and broad substrate scope, allowing for the formation of a variety of substituted benzofurans in moderate to excellent yields. nih.gov Similarly, benzofuran systems can be generated via the one-pot coupling of benzoquinones with cyclohexenones under acidic conditions, which proceeds through heteroannulation. dtu.dk
Advanced Synthetic Approaches and Regioselective Formylation
More contemporary methods utilize advanced catalytic systems and specific formylation reactions to achieve greater control over the introduction of substituents, particularly the aldehyde group, onto the benzofuran nucleus.
Palladium-Catalyzed Cross-Coupling Reactions for Substituent Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of benzofurans. mdpi.comrsc.org One common strategy involves the coupling of a suitable o-halophenol with a terminal alkyne, a reaction often referred to as a Sonogashira coupling, followed by an in situ cyclization to form the furan (B31954) ring. elsevier.es For instance, 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde has been synthesized by coupling 5-iodo vanillin (B372448) with phenylacetylene (B144264) using a palladium catalyst in the presence of a copper(I) iodide co-catalyst. jocpr.com
Another advanced approach is the direct C-H functionalization of the benzofuran ring. mdpi.com Palladium catalysts can mediate the regioselective arylation of benzofurans at the C2 position using various arylating agents like triarylantimony difluorides or aryldiazonium salts. mdpi.com This method avoids the pre-functionalization of the benzofuran substrate, making it a more atom-economical route. mdpi.com
Table 2: Examples of Palladium-Catalyzed Benzofuran Synthesis
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling / Cyclization | o-Iodophenol, Terminal Alkyne | Pd(OAc)₂, CuI | 2-Substituted Benzofuran | elsevier.esjocpr.com |
| Direct C-H Arylation | Benzofuran, Triarylantimony Difluoride | Pd(OAc)₂ | 2-Arylbenzofuran | mdpi.com |
| C-H Activation / Oxidation | 2-Hydroxystyrene, Iodobenzene | Palladium Catalyst | Substituted Benzofuran | rsc.org |
Gattermann and Related Formylation Reactions
The Gattermann reaction is a classic method for formylating electron-rich aromatic compounds. wikipedia.org It traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgyoutube.com Given that 6-hydroxybenzofuran is a phenolic ether derivative, it is an excellent substrate for this type of electrophilic substitution. The hydroxyl group is a strong activating group, directing the incoming formyl group (CHO) to the ortho and para positions. In the case of 6-hydroxybenzofuran, the C5 and C7 positions are ortho to the hydroxyl group and are activated towards formylation.
A significant drawback of the original Gattermann reaction was the use of highly toxic anhydrous hydrogen cyanide. thermofisher.com The Adams modification overcomes this by generating HCN in situ from zinc cyanide (Zn(CN)₂) and HCl. thermofisher.com This makes the procedure safer and more widely used. thermofisher.com The regioselectivity of the formylation (i.e., whether the aldehyde is introduced at C5 or C7) can be influenced by steric factors and the specific reaction conditions employed.
The related Gattermann-Koch reaction, which uses carbon monoxide and HCl, is generally not suitable for phenol (B47542) or phenol ether substrates, limiting its direct applicability for synthesizing hydroxybenzofuran-carbaldehydes. wikipedia.orgthermofisher.com
Synthesis of Structurally Diverse Benzofuran-Carbaldehyde Derivatives
The versatility of benzofuran synthesis methodologies allows for the creation of a wide array of structurally diverse derivatives. By choosing appropriately substituted starting materials, chemists can introduce various functional groups onto the benzofuran core.
For example, a method for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans has been developed starting from 2-hydroxychalcones. nih.gov The reaction proceeds through the rearrangement and subsequent transformation of cyclized 2,3-dihydrobenzofuran (B1216630) intermediates. nih.gov The choice of solvent and acid catalyst was found to be critical in directing the reaction to selectively yield either the 3-formyl or 3-acyl product. nih.gov Other synthetic routes have produced derivatives such as 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241) from vanillin and 2-aryl-5-formyl-1-benzofurans from 2-hydroxyacetophenone. jocpr.com These examples highlight the modularity of benzofuran synthesis, enabling the targeted preparation of specific isomers and analogues for various research applications.
Table 3: Synthesis of Various Benzofuran-Carbaldehyde Derivatives
| Derivative Name | Starting Material(s) | Key Strategy | Reference |
|---|---|---|---|
| 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | 5-Iodo vanillin, Phenylacetylene | Palladium-catalyzed coupling | jocpr.com |
| 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde | Vanillin, Propargyl bromide | Etherification and cyclization | jocpr.com |
| 3-Formylbenzofurans | 2-Hydroxychalcones | Rearrangement/Transformation | nih.gov |
| 1-Benzofuran-5-carbaldehyde | 5-Bromo-1-benzofuran, DMF | Grignard reaction |
Strategies for Benzofuran-7-Carbaldehyde and its Variants
The introduction of a carbaldehyde (formyl) group onto a benzofuran ring, particularly at the C-7 position, is often achieved through electrophilic aromatic substitution reactions. The benzofuran ring system, being an electron-rich heteroaromatic compound, is reactive towards electrophiles. rsc.org The choice of strategy depends on the substituents already present on the benzofuran skeleton. For hydroxy-substituted benzofurans, several classical formylation reactions are applicable.
Key formylation methods include:
Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The resulting electrophilic iminium salt reacts with electron-rich aromatic rings, such as phenols and their derivatives, to introduce a formyl group after hydrolysis. chemistrysteps.comwikipedia.orgorganic-chemistry.org This method is effective for formylating activated aromatic compounds. organic-chemistry.org The reaction first forms a chloroiminium salt (the Vilsmeier reagent), which then acts as the electrophile in an electrophilic aromatic substitution. wikipedia.org Subsequent hydrolysis of the resulting iminium ion yields the desired aldehyde. youtube.com
Duff Reaction : The Duff reaction is a formylation method that uses hexamine (hexamethylenetetramine) as the formyl source, typically in the presence of an acid like acetic acid or glyceroboric acid. wikipedia.orgecu.eduyoutube.com It is particularly useful for the ortho-formylation of phenols. wikipedia.orguni.edu The reaction proceeds through the formation of an iminium ion from protonated hexamine, which then attacks the aromatic ring. wikipedia.org An intramolecular redox reaction followed by hydrolysis produces the final aldehyde. wikipedia.org While generally inefficient, modifications using trifluoroacetic acid can improve yields and require milder conditions. mdma.ch
Reimer-Tiemann Reaction : This reaction achieves ortho-formylation of phenols using chloroform (B151607) (CHCl₃) in a basic solution. wikipedia.orgpharmdguru.combyjus.com The reactive species is dichlorocarbene (B158193) (:CCl₂), generated from the deprotonation of chloroform by a strong base. wikipedia.orgbyjus.com The electron-rich phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde. wikipedia.org The reaction is often carried out in a biphasic system and favors ortho-substitution. wikipedia.orglscollege.ac.in
These methods are particularly relevant for synthesizing hydroxybenzofuran carbaldehydes, as the hydroxyl group strongly activates the ring towards electrophilic attack, directing the substitution primarily to the ortho and para positions. wikipedia.orgwikipedia.org For a 6-hydroxy-1-benzofuran, the positions ortho to the hydroxyl group are C-5 and C-7, making these reactions suitable for producing the desired 7-carbaldehyde isomer.
| Reaction | Reagents | Reactive Electrophile | Key Features |
|---|---|---|---|
| Vilsmeier-Haack Reaction | DMF, POCl₃, then H₂O | Chloroiminium ion ([Me₂N=CHCl]⁺) | Effective for electron-rich arenes and heterocycles. chemistrysteps.comwikipedia.org |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., acetic acid, TFA), then H₂O | Iminium ion (CH₂=NR₂)⁺ | Preferentially formylates the ortho position of phenols. wikipedia.org |
| Reimer-Tiemann Reaction | CHCl₃, Strong Base (e.g., NaOH), then H⁺ | Dichlorocarbene (:CCl₂) | Classic method for ortho-formylation of phenols. wikipedia.orgallen.in |
Synthesis of Fused Benzofuran Systems
The benzofuran scaffold, including derivatives like 6-Hydroxy-1-benzofuran-7-carbaldehyde, serves as a building block for more complex, fused heterocyclic systems. These syntheses often involve multi-step sequences where the benzofuran core is assembled first, followed by the construction of additional rings.
One notable example is the synthesis of furo[3,2-g]chromene derivatives. The Vilsmeier-Haack reaction has been employed to synthesize 5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde, a fused benzofuran system, from a precursor molecule. rsc.org This demonstrates how formylation reactions can be integral to creating complex fused structures.
Another strategy involves the construction of quinoline (B57606) rings fused or attached to a benzofuran moiety. A one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes can yield 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. nih.gov This method involves an initial ether formation followed by an intramolecular cyclization and subsequent hydrolysis to form the final fused system. nih.gov
The synthesis of benzofuran-fused 1-azaazulenes has also been reported. researchgate.net This was achieved through a domino Suzuki coupling/Hartwig-Buchwald coupling reaction, showcasing the use of modern cross-coupling methods to build complex fused architectures from benzofuran precursors. researchgate.net These advanced synthetic strategies allow for the creation of diverse and complex molecules based on the benzofuran framework.
| Fused System Type | Synthetic Strategy | Key Precursors | Reference |
|---|---|---|---|
| Furo[3,2-g]chromene | Vilsmeier-Haack Reaction | Visnagin derivatives | rsc.org |
| 2-(Benzofuran-2-yl)-quinoline | One-pot reaction: etherification, cyclization, hydrolysis | Ethyl 2-chloromethylquinoline-3-carboxylate, Salicylaldehydes | nih.gov |
| Benzofuran-fused 1-Azaazulene | Domino Suzuki coupling/Hartwig-Buchwald coupling | Halogenated benzofuran and azaazulene precursors | researchgate.net |
Derivatization from Precursor Molecules
The synthesis of this compound often begins with a simpler, pre-formed benzofuran or a phenol precursor, which is then chemically modified. A common and direct approach is the formylation of 6-hydroxy-1-benzofuran. Given that the hydroxyl group at the C-6 position is an activating group, it directs electrophilic substitution to the ortho positions (C-5 and C-7). Reactions like the Duff or Reimer-Tiemann reaction can be employed to introduce the aldehyde group at the C-7 position. wikipedia.orgwikipedia.org The regioselectivity can sometimes be an issue, potentially leading to a mixture of 5-formyl and 7-formyl isomers, but the ortho-directing nature of these reactions is well-established. wikipedia.orgwikipedia.org
Alternatively, the synthesis can start from a more readily available substituted phenol. For instance, vanillin has been used as a starting material to synthesize 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde. jocpr.com This multi-step synthesis involves the protection of the hydroxyl group, followed by reactions to build the furan ring, and finally deprotection and modification to yield the target benzofuran carbaldehyde. jocpr.com A similar approach involves the reaction of 2,4-dihydroxybenzaldehyde (B120756) with nitromethane (B149229), followed by reduction, to yield 4-Hydroxy-1-benzofuran-6-carbaldehyde (B1379999).
Another synthetic route involves the intramolecular cyclization of an appropriately substituted precursor. For example, an O-aryl oxime, prepared from 2-hydroxyacetophenone, can undergo reaction with HCl-AcOH to yield a 7-hydroxy-2-aryl-1-benzofuran-5-carbaldehyde. jocpr.com These examples highlight the versatility of using precursor molecules, which can be elaborated through various reaction sequences to construct the desired substituted benzofuran.
| Target/Analogue | Precursor Molecule | Key Reaction Type | Reference |
|---|---|---|---|
| 7-Hydroxy-2-aryl-1-benzofuran-5-carbaldehyde | 2-Hydroxyacetophenone | Oxime formation and cyclization | jocpr.com |
| 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde | Vanillin | Propargyl ether formation and Claisen rearrangement | jocpr.com |
| 4-Hydroxy-1-benzofuran-6-carbaldehyde | 2,4-Dihydroxybenzaldehyde | Reaction with nitromethane and reduction | |
| This compound | 6-Hydroxy-1-benzofuran | Electrophilic Formylation (e.g., Duff, Reimer-Tiemann) | wikipedia.orgwikipedia.org |
Spectroscopic Characterization and Structural Elucidation of 6 Hydroxy 1 Benzofuran 7 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial relationships of atoms can be established.
The ¹H NMR spectrum of 6-Hydroxy-1-benzofuran-7-carbaldehyde provides specific information about the chemical environment of each proton. The spectrum is expected to show distinct signals corresponding to the aldehydic proton, the hydroxyl proton, and the protons on the benzofuran (B130515) ring system.
The aldehydic proton (CHO) is typically observed as a singlet in the downfield region, usually between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (OH) signal is also a singlet and can vary in chemical shift depending on the solvent and concentration, but it is generally found in the δ 5.0-12.0 ppm range. The protons on the furan (B31954) and benzene portions of the ring system will appear in the aromatic region (δ 6.5-8.0 ppm).
For the benzofuran core, the protons H-2 and H-3 on the furan ring typically appear as doublets, with a small coupling constant characteristic of their cis-relationship on the five-membered ring. The protons on the benzene ring, H-4 and H-5, would also be expected to appear as doublets, showing ortho-coupling. For a related derivative, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, the benzofuran proton H-7 appeared as a singlet at δ 6.94 ppm, while the furan protons H-2 and H-3 showed characteristic doublets. semanticscholar.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.6 | d | ~2.2 |
| H-3 | ~6.8 | d | ~2.2 |
| H-4 | ~7.2 | d | ~8.5 |
| H-5 | ~7.0 | d | ~8.5 |
| 7-CHO | ~10.2 | s | - |
Note: The data in this table is predicted and may vary from experimental values.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the aldehyde group is highly deshielded and typically appears far downfield, around δ 190 ppm. The carbon atom attached to the hydroxyl group (C-6) and the oxygen of the furan ring (C-7a and C-2) will also be shifted downfield. The remaining aromatic and furan carbons will resonate in the typical range of δ 100-160 ppm. In a study of a complex derivative, the carbon signals of the 6-hydroxy-1-benzofuran moiety were identified within this region. semanticscholar.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~146 |
| C-3 | ~107 |
| C-3a | ~128 |
| C-4 | ~114 |
| C-5 | ~125 |
| C-6 | ~158 |
| C-7 | ~112 |
| C-7a | ~150 |
Note: The data in this table is predicted and may vary from experimental values.
To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.
COSY: The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this would show correlations between H-2 and H-3 on the furan ring, and between H-4 and H-5 on the benzene ring, confirming their adjacent positions.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~7.2 ppm (H-4) would correlate with the carbon signal at ~114 ppm (C-4).
HMBC: The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons). For instance, the aldehydic proton (7-CHO) would show correlations to C-7 and C-7a, while the H-5 proton would show a correlation to C-7, confirming the placement of the aldehyde group. Similarly, HMBC correlations are vital in piecing together fragments of complex benzofuran derivatives. researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound is dominated by the characteristic vibrations of its aldehyde and hydroxyl functional groups.
Hydroxyl (-OH) Group: The phenolic O-H stretching vibration appears as a strong, broad band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.
Aldehyde (CHO) Group: This group gives rise to two distinct and characteristic stretching vibrations:
The C=O (carbonyl) stretch is a very strong and sharp absorption, typically found around 1670-1700 cm⁻¹. Conjugation with the aromatic ring shifts this band to a lower wavenumber compared to a saturated aldehyde.
The C-H (aldehyde) stretch consists of a pair of weak to medium bands, one near 2850 cm⁻¹ and another, often a shoulder, near 2750 cm⁻¹. The presence of the band around 2750 cm⁻¹ is a very reliable indicator of an aldehyde group.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic -OH | O-H Stretch | 3200-3600 | Strong, Broad |
| Aldehyde C=O | C=O Stretch | 1670-1700 | Strong, Sharp |
| Aldehyde C-H | C-H Stretch | ~2850 and ~2750 | Weak to Medium |
| Aromatic C=C | C=C Stretch | 1500-1600 | Medium |
For a more profound understanding of the vibrational modes, a detailed theoretical analysis can be performed. This often involves quantum chemical calculations using methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p). semanticscholar.org Such calculations provide theoretical vibrational frequencies that can be correlated with the experimental IR and Raman spectra.
The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions (e.g., stretching, bending, torsion). PED provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode of vibration. This allows for a precise assignment of complex vibrational bands in the "fingerprint" region of the IR spectrum, where many overlapping signals occur, and helps to confirm the assignments of the main functional group vibrations. This methodology has been successfully applied to the structural analysis of complex heterocyclic systems. semanticscholar.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental formula of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
In mass spectrometry, the molecular ion peak [M]⁺, which represents the ionized, intact molecule, is fundamental for confirming the molecular weight. For this compound, the molecular formula is C₉H₆O₃. The expected integer mass of this molecule is 162 amu. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is critical for confirming the elemental composition.
The analysis often involves observing the isotopic pattern of the molecular ion peak. The natural abundance of isotopes like ¹³C results in smaller peaks at M+1, M+2, etc. The relative intensities of these peaks can be calculated and compared with the experimental spectrum to further validate the proposed molecular formula.
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 163.03898 |
| [M+Na]⁺ | 185.02092 |
| [M-H]⁻ | 161.02442 |
Electron ionization (EI) is a common technique in mass spectrometry that imparts significant energy to the molecule, causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure of the molecule.
For this compound, the fragmentation would likely be initiated by the loss of labile groups. Key fragmentation pathways for aromatic aldehydes often involve the loss of a hydrogen radical (H•) to form a stable acylium ion [M-H]⁺ or the loss of the entire formyl group (•CHO) as a radical, leading to an [M-CHO]⁺ ion nist.gov.
Common fragmentation patterns observed in benzofuran derivatives include:
Loss of a hydrogen atom: The [M-1]⁺ peak is often observed in aldehydes, corresponding to the loss of the aldehydic proton nist.gov. For the title compound, this would result in an ion at m/z 161.
Loss of carbon monoxide: Aromatic aldehydes and ketones can undergo decarbonylation. The loss of a CO molecule (28 Da) from the molecular ion would lead to a fragment at m/z 134.
Loss of the formyl radical: The cleavage of the C-CHO bond would result in the loss of the •CHO radical (29 Da), producing a significant peak at m/z 133.
Ring fragmentation: The benzofuran ring system itself can fragment, although this often requires higher energy and leads to more complex patterns.
Analysis of the mass spectrum of the parent compound, benzofuran, shows a strong molecular ion peak at m/z 118, with fragmentation leading to the loss of CO (m/z 90) and subsequently C₂H₂ (m/z 64) researchgate.netnih.gov. While the substituents in this compound would alter the fragmentation, these core pathways provide a basis for interpretation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive proof of a molecule's connectivity and stereochemistry and offers detailed information on bond lengths, bond angles, and intermolecular interactions.
For a compound like this compound, a single-crystal X-ray diffraction study would confirm the planarity of the benzofuran ring system and determine the conformation of the aldehyde group relative to the ring. It would also reveal how the molecules pack in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding (involving the hydroxyl group and the aldehyde oxygen) and π-π stacking interactions between the aromatic rings.
The data obtained from an X-ray crystallographic analysis is typically presented in a table of crystallographic parameters.
| Parameter | Example Value (for a related derivative) |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 3.7850(6) |
| b (Å) | 10.1380(16) |
| c (Å) | 14.416(2) |
| α (°) | 104.780(2) |
| β (°) | 94.920(2) |
| γ (°) | 100.720(2) |
| Volume (ų) | 520.35(14) |
| Z | 2 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition smithers.comcardiff.ac.uk.
For this compound (C₉H₆O₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.
Calculation:
Molecular Weight (MW) = (9 * 12.011) + (6 * 1.008) + (3 * 15.999) = 108.099 + 6.048 + 47.997 = 162.144 g/mol
% Carbon (C) = (108.099 / 162.144) * 100 = 66.67%
% Hydrogen (H) = (6.048 / 162.144) * 100 = 3.73%
% Oxygen (O) = (47.997 / 162.144) * 100 = 29.60%
The results of an experimental analysis would be presented in a format similar to the table below. For a pure sample, the "Found" values are generally expected to be within ±0.4% of the "Calculated" values, a standard criterion for publication in many chemistry journals scispace.com.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 66.67 | N/A |
| H | 3.73 | N/A |
This technique is particularly crucial in synthetic chemistry to confirm that the isolated product has the correct elemental makeup and is free from significant impurities elementar.com.
Theoretical and Computational Investigations of 6 Hydroxy 1 Benzofuran 7 Carbaldehyde and Benzofuran Analogues
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical behavior, reactivity, and physical properties. Analyses such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and atomic charge distribution provide a detailed picture of the electronic landscape of benzofuran (B130515) systems.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable, more reactive, and is often associated with enhanced nonlinear optical (NLO) properties. jetir.org The HOMO-LUMO gap is instrumental in confirming charge transfer phenomena within a molecule. niscpr.res.in
Computational studies on benzofuran analogues using Density Functional Theory (DFT) have been employed to calculate these frontier orbital energies. For instance, the analysis of various derivatives provides insight into how substitution patterns affect the electronic properties of the benzofuran core.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
|---|---|---|---|---|
| 7-methoxy-benzofuran-2-carboxylic acid (7MBC) | - | - | 4.189 | DFT-B3LYP/6311+(d,p) |
| 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP) | - | - | 3.732 | B3LYP/6-311++G(d,p) |
| N-(2-acetyl-benzofuran-3-yl)acrylamide (NABA) | -7.47 | -2.05 | 5.41 | DFT |
Data sourced from computational studies on specified benzofuran analogues. researchgate.netjetir.orgnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. sci-hub.sedeeporigin.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. wolfram.com Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-poor regions prone to nucleophilic attack. irjweb.com Green regions represent neutral or near-zero potential. irjweb.com
MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for identifying the most reactive sites within a molecule. nih.govsci-hub.se For benzofuran derivatives, MEP maps reveal that negative potential regions are often localized over electronegative atoms like oxygen, particularly the carbonyl and hydroxyl groups. nih.govsci-hub.se These sites are identified as the primary centers for electrophilic interactions. Conversely, positive potentials are typically found around hydrogen atoms, marking them as sites for nucleophilic interactions. irjweb.com This detailed mapping provides critical insights into the molecule's binding behavior and chemical reactivity. nih.gov
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. niscpr.res.in This analysis provides insights into the electronic structure and influences various molecular properties, including the dipole moment and polarizability. niscpr.res.in The calculation of Mulliken charges helps in understanding the distribution of electron density among the atoms in a compound. researchgate.net
| Atom | Mulliken Charge (GGA-PBE) | Natural Population Analysis (NPA) Charge (GGA-PBE) |
|---|---|---|
| C1 | 0.310 | 0.307 |
| C2 | -0.136 | -0.287 |
| C8 | 0.254 | 0.304 |
| O15 | -0.493 | -0.429 |
Data represents charges calculated for 2-phenylbenzofuran using the GGA-PBE functional and 6-31G(d,p) basis set. physchemres.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for obtaining accurate predictions of molecular properties. These methods allow for detailed investigations into molecular geometry, stability, and the nature of chemical bonds.
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. aip.org It provides a reliable balance of accuracy and computational efficiency for studying the geometry of small molecules like benzofuran derivatives. aip.org DFT calculations are used to optimize the molecular geometry, determining the most stable conformation by finding the minimum energy state. This process yields precise information about bond lengths, bond angles, and dihedral angles. aip.org
Studies on various benzofuran analogues have shown that the calculated geometric parameters are generally in good agreement with experimental data obtained from methods like X-ray diffraction. physchemres.org DFT optimizations reveal that the benzofuran ring system is largely planar. researchgate.net The stability of a molecule can be further confirmed through frequency analysis; the absence of imaginary frequencies in the vibrational spectrum indicates that the optimized structure corresponds to a true energy minimum. aip.org Such calculations have been used to compare the relative stabilities of different isomers or reaction products, with the compound possessing the lower total energy being the more stable. semanticscholar.org
Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements of core pairs, lone pairs, and two-center bonds. uni-muenchen.dewikipedia.org This approach provides a quantitative description of bonding interactions and intramolecular charge transfer. physchemres.org
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.de These interactions, such as those between a filled (donor) Lewis-type NBO (e.g., a lone pair or a bonding orbital) and an empty (acceptor) non-Lewis NBO (e.g., an antibonding orbital), signify delocalization of electron density. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions indicates the strength of the hyperconjugative effect; a higher E(2) value implies a more intense interaction and greater stabilization of the molecule. physchemres.org
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N13 | π* (N12-C15) | 49.61 |
| LP (1) N14 | π* (N12-C15) | 41.11 |
| π (C2-C3) | π* (C4-C5) | 21.98 |
| π (C4-C5) | π* (C2-C3) | 17.02 |
Data represents significant interactions calculated for the HMBPP molecule at the B3LYP/6-311++G(d,p) level. semanticscholar.org
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for the prediction and validation of spectroscopic properties, offering deep insights into the molecular structure and electronic nature of compounds like 6-Hydroxy-1-benzofuran-7-carbaldehyde and its analogues.
Theoretical NMR and IR Spectra Simulation
Density Functional Theory (DFT) calculations are widely employed to simulate the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of organic molecules. nih.gov These theoretical spectra serve as a valuable reference for interpreting experimental data and confirming molecular structures. nih.gov
For benzofuran derivatives, DFT methods such as B3LYP with a suitable basis set (e.g., cc-pVTZ or 6-311++G(d,p)) are used to compute optimized molecular geometries and harmonic vibrational frequencies. globalresearchonline.netnih.gov The calculated IR spectrum for a molecule like this compound would exhibit characteristic vibrational modes. For instance, the stretching vibration of the hydroxyl (-OH) group is expected around 3425 cm⁻¹, while the carbonyl (C=O) stretch of the aldehyde group would appear near 1657 cm⁻¹. rsc.orgsemanticscholar.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the benzofuran ring system are found between 1400-1600 cm⁻¹. globalresearchonline.netnih.gov
Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method is utilized to predict ¹H and ¹³C NMR chemical shifts. nih.govglobalresearchonline.net For this compound, the aldehydic proton is expected to be significantly deshielded, appearing at a high chemical shift. Protons on the furan (B31954) ring and the benzene ring will have distinct signals influenced by the electronic effects of the hydroxyl and aldehyde substituents. mdpi.com Theoretical calculations help in the precise assignment of these signals, which can sometimes be ambiguous in experimental spectra alone. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | ~3425 |
| Aldehyde (-CHO) | C=O Stretch | ~1657 |
| Aromatic Ring | C-H Stretch | >3000 |
| Benzofuran Core | C=C Stretch | 1400-1600 |
| Furan Ring | C-O-C Stretch | 1000-1200 |
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Protons in a Benzofuran System
| Proton Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| Aldehydic H (-CHO) | 9.5 - 10.5 |
| Phenolic H (-OH) | 5.0 - 8.0 (variable) |
| Furan Ring Protons | 6.5 - 7.8 |
| Benzene Ring Protons | 7.0 - 8.0 |
Solvatochromic Properties and Solvent Polarity Scales
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is observed as a shift in its absorption or emission spectra. ijcce.ac.ir This phenomenon is highly dependent on the polarity of the solvent and the electronic structure of the solute molecule. For benzofuran derivatives, UV-Vis absorption spectra are influenced by solvent interactions. researchgate.net
The electronic transitions responsible for UV-Vis absorption, primarily π→π* and n→π* transitions, are affected differently by solvent polarity. youtube.com
π→π Transitions:* In these transitions, an electron moves from a π bonding orbital to a π* antibonding orbital. The excited state (π*) is generally more polar than the ground state (π). Therefore, in a more polar solvent, the excited state is stabilized more than the ground state, leading to a smaller energy gap. This results in a bathochromic shift (red shift), where the maximum absorption wavelength (λ_max) increases. youtube.com
n→π Transitions:* This involves the transition of an electron from a non-bonding (n) orbital to a π* antibonding orbital. The ground state (n) is typically more polar. Polar solvents can stabilize the ground state through interactions like hydrogen bonding, increasing the energy gap to the excited state. This causes a hypsochromic shift (blue shift), where the λ_max decreases. youtube.comucj.org.ua
Theoretical studies using models like the Polarizable Continuum Model (PCM) can simulate these solvent effects. nih.gov For benzofuran derivatives, an increase in solvent polarity generally leads to a redshift in the main absorption bands, indicating that π→π* transitions are dominant and that the molecule possesses a larger dipole moment in the excited state compared to the ground state. researchgate.netsci-hub.se
Table 3: Effect of Solvent Polarity on Electronic Transitions in Benzofuran Derivatives
| Solvent | Polarity | Effect on π→π* Transition | Effect on n→π* Transition |
|---|---|---|---|
| Cyclohexane | Low | Reference λ_max | Reference λ_max |
| Dichloromethane | Medium | Bathochromic Shift (Red Shift) | Hypsochromic Shift (Blue Shift) |
| Ethanol | High (protic) | Significant Bathochromic Shift | Significant Hypsochromic Shift |
| Water | High (protic) | Largest Bathochromic Shift | Largest Hypsochromic Shift |
Advanced Computational Applications
Beyond spectroscopy, computational methods are applied to explore advanced properties of this compound and its analogues, including their potential in materials science and medicinal chemistry.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for technologies like optical switching and frequency conversion. Molecules with large NLO responses typically feature a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT). researchgate.net Benzofuran derivatives have been identified as promising candidates for NLO applications. physchemres.org
Computational studies, often using DFT, are performed to calculate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). rsc.orgresearchgate.net The magnitude of the first hyperpolarizability (β) is a primary indicator of a molecule's second-order NLO activity. researchgate.net For benzofuran systems, the presence of hydroxyl (donor) and aldehyde (acceptor) groups is expected to enhance the ICT character and result in a significant β value. Theoretical calculations have shown that the first-order hyperpolarizability of some 2-phenylbenzofuran derivatives can range from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating remarkable NLO properties. physchemres.org
Table 4: Calculated NLO Properties for Representative Benzofuran Derivatives
| Compound | Dipole Moment (μ, Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, esu) |
|---|---|---|---|
| 2-Phenylbenzofuran | ~2.1 | ~200 | 4.00 x 10⁻³⁰ |
| Substituted Benzofuran 1 | ~4.5 | ~250 | 25.50 x 10⁻³⁰ |
| Substituted Benzofuran 2 | ~6.2 | ~310 | 43.57 x 10⁻³⁰ |
Photophysical and Photochemical Behavior
The photophysical and photochemical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence and internal conversion. hhu.de Computational analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is fundamental to understanding these properties. The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic transitions and reactivity. sci-hub.se
For benzofuran derivatives, the HOMO is typically localized on the electron-rich benzofuran ring system, while the LUMO may be distributed across the acceptor portions of the molecule. researchgate.net The absorption of light promotes an electron from the HOMO to the LUMO, creating an excited state. The nature of this excited state determines the subsequent photophysical events. Many benzofuran luminogens exhibit mono-exponential fluorescence kinetics, suggesting emission from a single species. nih.gov The excited-state lifetime (τ) and fluorescence quantum yield (Φ_fl) are important metrics; for example, 2,3-benzofuran has an excited-state lifetime of 14.9 ns in the gas phase. hhu.de Structural modifications can significantly impact these properties. nih.gov
Table 5: Photophysical Data for Benzofuran Analogues
| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | HOMO-LUMO Gap (eV) | Excited State Lifetime (τ, ns) |
|---|---|---|---|---|
| 2,3-Benzofuran (gas) | ~280 | - | ~5.0 | 14.9 |
| 2,3-Benzofuran (ethyl acetate) | ~285 | - | - | 4.4 |
| Vinylene-Benzofuran 1 | 380 | 450 | ~3.1 | 1.0 |
| Vinylene-Benzofuran 2 | 410 | 500 | ~2.8 | 1.9 |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. africanjournalofbiomedicalresearch.comresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net Benzofuran derivatives are known for a wide range of biological activities, and docking studies are frequently used to investigate their interactions with various biological targets. proquest.comscienceopen.com
In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). africanjournalofbiomedicalresearch.com The benzofuran derivative is then placed into the binding site of the protein, and an algorithm calculates the most stable binding poses, ranked by a scoring function that estimates the binding affinity (often expressed as binding energy in kcal/mol). researchgate.net Studies on 6-hydroxybenzofuran (B80719) derivatives have explored their potential as antibacterial agents by docking them into the active site of enzymes like GlcN-6-P synthase. The results often reveal key interactions, such as hydrogen bonds between the hydroxyl group of the benzofuran and amino acid residues in the protein's active site, which stabilize the ligand-receptor complex. scispace.com
Table 6: Representative Molecular Docking Results for Benzofuran Derivatives with Protein Targets
| Benzofuran Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Amine-substituted Benzofuran | Antibacterial Target (1aj6) | -6.9 to -10.4 | (Not specified) |
| Tryptdiamine-O-analogue | GlcN-6-P synthase | (Not specified) | (Not specified) |
| NO₂-substituted Benzofuran | Concanavalin A (2a7a) | -5.4 | LYS114, VAL188, SER190 |
| OH-substituted Benzofuran | Concanavalin A (2a7a) | -5.0 | LYS116, TYR54, PHE191 |
Applications in Medicinal Chemistry and Drug Design
Utilization as a Pharmaceutical Scaffold and Building Block
The benzofuran (B130515) ring system serves as a foundational framework in the design of new drugs. rsc.orgnih.gov Its rigid structure provides a stable platform for the precise spatial arrangement of various functional groups, which is critical for effective interaction with biological targets such as enzymes and receptors. nih.gov The 6-Hydroxy-1-benzofuran-7-carbaldehyde molecule is an exemplary building block, where the hydroxyl and aldehyde groups act as chemical handles for synthesizing more complex molecules.
Medicinal chemists utilize this scaffold to construct new chemical entities with tailored pharmacological profiles. For example, hydroxylated benzofuran aldehydes are key starting materials in multi-step syntheses to produce a diverse range of derivatives, including those with anticancer and antimicrobial properties. nih.gov The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group on the same scaffold allows for a variety of chemical transformations, enabling the creation of large libraries of compounds for high-throughput screening.
Prodrug Design Strategies via Functional Group Derivatization (e.g., Acetylation, Imine Linkages)
The functional groups of this compound are ideal for prodrug design, a strategy used to improve a drug's pharmacokinetic properties. Prodrugs are inactive compounds that are converted into active drugs within the body.
The C6-hydroxyl group can be modified, for instance, through acetylation to form an ester linkage. This modification can increase the compound's lipophilicity, potentially enhancing its ability to cross cell membranes. Once inside the body, cellular enzymes such as esterases can cleave the acetyl group, releasing the active hydroxylated benzofuran.
Table 1: Prodrug Strategies for this compound
| Functional Group | Derivatization Reaction | Resulting Linkage | Potential Advantage |
|---|---|---|---|
| C6-Hydroxyl | Acetylation | Ester | Increased lipophilicity, metabolic stability |
Development of Lead Compounds and Potential Therapeutic Agents
The this compound scaffold has been instrumental in the development of lead compounds for specific therapeutic targets. A notable example is its use in creating inhibitors for MAP kinase-interacting kinases (Mnks), which are implicated in cancer progression. nih.gov
Researchers have designed and synthesized a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives, which are structurally related to the title compound. nih.gov Several of these derivatives demonstrated potent inhibitory activity against Mnk1 and Mnk2 kinases and exhibited significant anti-proliferative effects on human leukemia and colon cancer cell lines. nih.gov The benzofuran core served as the essential anchor for binding to the kinase. nih.gov
Beyond cancer, the broader benzofuran class has yielded compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, suggesting that derivatives of this compound could be explored as lead compounds for a variety of diseases. nih.govnih.gov
Table 2: Inhibitory Activity of Selected Benzofuran-7-Carboxamide Derivatives
| Compound | Mnk1 IC₅₀ (μM) | Mnk2 IC₅₀ (μM) |
|---|---|---|
| 5b | >50 | 1.45 |
| 5i | 12.0 | 1.16 |
| 5o | 10.6 | 3.55 |
| 8k | 0.81 | 0.27 |
Data sourced from a study on Mnk inhibitors, demonstrating the potential of the 6-hydroxybenzofuran-7-carboxamide scaffold. nih.gov
Structure-Activity Relationship (SAR) Investigations in Drug Discovery
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gov For benzofuran derivatives, SAR investigations have revealed several key principles:
The Benzofuran Core: The fused ring system itself is a critical pharmacophoric element, providing the necessary rigidity and electronic properties for target binding. rsc.orgnih.gov
The Phenolic Hydroxyl Group: The hydroxyl group, such as the one at the C-6 position, is often crucial for activity. nih.gov It can act as a hydrogen bond donor or acceptor, anchoring the molecule to its biological target. nih.gov SAR studies show that the presence and position of a phenolic hydroxyl group can significantly modulate a compound's cytotoxic or antibacterial properties. rsc.orgnih.gov
Substitution Patterns: The type and position of substituents on the benzofuran ring are major determinants of potency and selectivity. nih.gov Studies have shown that substitutions at the C-2 and C-3 positions can dramatically influence antibacterial or anticancer activity. rsc.orgnih.gov For example, in the development of Mnk inhibitors based on the 6-hydroxybenzofuran (B80719) scaffold, modifying the substituent at the C-2 position was a key strategy to optimize potency. nih.gov The addition of halogen atoms to the benzofuran ring has also been shown to increase cytotoxic activity, likely by enhancing binding affinity through halogen bonding. nih.gov
Table 3: SAR Insights for Benzofuran Derivatives
| Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|
| C6-Hydroxyl Group | Essential for antibacterial activity; modulates anticancer effects. | nih.gov, rsc.org |
| C2-Position Substitution | Crucial for cytotoxic activity; modifications can fine-tune potency. | nih.gov |
| C3-Position Substitution | Important for antibacterial selectivity. | rsc.org |
Design of Novel Benzofuran-Based Pharmacophores for Specific Therapeutic Areas
A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to exert a particular biological effect. The this compound structure serves as a valuable template for designing novel pharmacophores. Its rigid core and defined substitution points allow for the systematic development of molecules aimed at specific biological targets.
One powerful approach is fragment-based drug design, where small molecular fragments are identified and then optimized or linked together to create a lead compound with high affinity. nih.gov The 6-hydroxy-benzofuran moiety can be considered such a fragment. In the design of Mnk inhibitors, the 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide core was identified as the key pharmacophore that fits into the kinase's ATP-binding site. nih.gov This scaffold was then decorated with various substituents at the C-2 position to enhance potency and selectivity. nih.gov
This strategy highlights the utility of the benzofuran scaffold in creating targeted therapies. By understanding the SAR, medicinal chemists can rationally design new pharmacophores based on the this compound template to address a wide range of diseases, from cancer to neurodegenerative disorders and infectious diseases. taylorandfrancis.comnih.gov
Applications in Material Science and Optoelectronics
Polymer Precursors for High-Performance Materials
The bifunctional nature of 6-Hydroxy-1-benzofuran-7-carbaldehyde, conferred by its hydroxyl and aldehyde groups, makes it a suitable monomer for the synthesis of high-performance polymers through condensation reactions. Benzofuran (B130515) derivatives, in general, are utilized in the preparation of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. researchgate.net
The hydroxyl group can react with carboxylic acids or acyl chlorides to form ester linkages, leading to the creation of polyesters. Similarly, the aldehyde group can undergo reactions with amines to form imines (Schiff bases), which can be a basis for polyimides or other nitrogen-containing polymers. The inherent thermal stability and rigidity of the benzofuran ring can be imparted to the resulting polymer backbone, leading to materials with enhanced thermal and mechanical properties. For instance, polyimides derived from benzofuran-based monomers have demonstrated high glass transition temperatures (Tg > 296 °C) and degradation temperatures (T5 > 455 °C), indicating excellent thermal stability. researchgate.net
The general scheme for polymerization could involve:
Polyesterification: Reaction with a dicarboxylic acid to form a polyester.
Polycondensation: Reaction with diamines to form poly(azomethine)s or subsequent conversion into other polymer types.
These characteristics position this compound as a precursor for materials suitable for applications demanding high thermal and chemical resistance.
Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)
Benzofuran derivatives are recognized for their beneficial properties in material science, including favorable electrochemical behavior, thermal stability, high quantum yields, and blue-light emission, making them attractive for optoelectronic applications. nih.gov Specifically, their hole-transporting properties have led to their use in organic light-emitting diodes (OLEDs). nih.govresearchgate.net
The fused aromatic system of this compound provides the necessary π-conjugation for charge transport, a critical requirement for semiconductor materials used in OLEDs. The aldehyde group serves as a reactive site for further molecular engineering, allowing the attachment of other functional units to fine-tune the electronic properties of the material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing charge injection and transport within the layers of an OLED device.
For example, derivatives like fluorobenzofuran have been successfully employed as high triplet energy host materials in the design of efficient green phosphorescent OLEDs. nih.gov The core structure of this compound provides a robust platform upon which more complex molecules for OLEDs can be built.
Utilization in Dyes and Pigments Development
The benzofuran scaffold is a key component in the synthesis of various dyes and pigments. researchgate.net The electron-rich nature of the benzofuran ring system, enhanced by the electron-donating hydroxyl group, makes this compound an excellent candidate for producing chromophores.
A significant application is in the synthesis of azo dyes. The hydroxyl group strongly activates the aromatic ring, directing electrophilic substitution to the ortho position. This allows for a diazo coupling reaction, where a diazonium salt is reacted with the this compound to form a highly conjugated azo compound, which is typically intensely colored. Azo dyes incorporating heterocyclic scaffolds are of significant interest for their potential applications and tunable properties. nih.gov
Furthermore, the aldehyde functionality can be used to construct other classes of dyes. For instance, aminobenzofuran-fused rhodamine dyes, known for their deep-red and near-infrared emissions and good photostability, have been synthesized through condensation reactions involving benzofuran derivatives. nih.gov The versatility of the functional groups on this compound allows for the creation of a diverse palette of colors and functionalities in the resulting dyes.
Development of Novel Materials with Tunable Electronic and Optical Properties
A key area of modern material science is the development of materials whose properties can be precisely controlled. The electronic and optical properties of benzofuran derivatives can be modulated by introducing selected donor and acceptor substituents onto the molecular structure. nih.gov This structural modulation influences the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn dictates its absorption and emission spectra.
This compound is an intrinsic example of a donor-acceptor system, with the -OH group acting as an electron donor and the -CHO group as an electron acceptor. This "push-pull" configuration can lead to interesting photophysical properties. Research on analogous benzofuran systems has shown that attaching different electron-donating and electron-withdrawing groups can cause significant shifts in the absorption and fluorescence maxima. nih.gov For example, while substituents like -NHCH₃, -OH, and -OCH₃ may not induce significant shifts relative to a reference -NH₂ group, a strong acceptor like -NO₂ can result in substantial solvatochromic shifts. nih.gov
By chemically modifying the hydroxyl or aldehyde groups of this compound, or by introducing new substituents to the benzofuran core, researchers can systematically tune the material's energy levels and optical response. This allows for the rational design of novel materials for specific applications, such as fluorescent probes, nonlinear optical materials, and advanced electronic components. nih.govresearchgate.net
Table of Research Findings on Benzofuran Derivatives
| Derivative Class | Key Feature/Modification | Observed Property/Application | Reference |
|---|---|---|---|
| Fluorobenzofuran | Incorporation of fluorine | High triplet energy host material for green phosphorescent OLEDs | nih.gov |
| Benzofuran-naphthyridine | Fusion with naphthyridine moiety | High fluorescence and quantum yield with solvatochromic properties | nih.gov |
| Aminobenzofuran-fused Rhodamines | Condensation with 3-coumaranone derivatives | Deep-red and near-infrared emissions, large Stokes shift, good photostability | nih.gov |
| Benzofuro[2,3-b]benzofuran dianhydride | Used as a monomer for polyimides | Resulting polymers show high thermal stability (Tg >296 °C) | researchgate.net |
| Substituted 2-(5-formylbenzofuran-2-yl)acetamide | Modulation with -NO₂ group | Induces significant solvatochromic shifts in optical properties | nih.gov |
Q & A
Q. What are the common synthetic routes for 6-Hydroxy-1-benzofuran-7-carbaldehyde, and how can reaction efficiency be optimized?
The synthesis typically involves a two-step strategy starting from dihydroxybenzaldehydes. For example, 6-hydroxybenzofuran (6-HBF) derivatives are synthesized via bromination using CBr₄ and PPh₃, followed by deprotection . However, yields vary significantly depending on the dihydroxybenzaldehyde precursor. Optimization strategies include:
- Precursor selection : 2,4-Dihydroxybenzaldehyde is preferred for 6-HBF synthesis, while 2,3-dihydroxybenzaldehyde (for 7-HBF) often results in low yields due to steric and electronic challenges .
- Reaction monitoring : Use HPLC or GC-MS to track intermediate formation and adjust stoichiometry or reaction time .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) improves purity, critical for downstream functionalization .
Q. How can analytical techniques distinguish this compound from its regioisomers?
Regioisomeric differentiation requires a combination of:
- NMR spectroscopy : Compare chemical shifts of aromatic protons; the para-hydroxy group in 6-HBF induces distinct deshielding compared to ortho/meta positions in other isomers .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns reveal substitution sites .
- X-ray crystallography : Resolves ambiguity by providing unambiguous bond lengths and angles, though crystal growth may require slow evaporation from DCM/MeOH .
Q. What are the key challenges in characterizing the electronic properties of this compound?
The electron-rich benzofuran core and aldehyde group create complex electronic environments. Methodologies include:
- DFT calculations : Use software like Gaussian to model HOMO-LUMO gaps and predict reactivity. The Colle-Salvetti correlation-energy formula helps validate electron density distributions .
- UV-Vis spectroscopy : Monitor π→π* transitions; solvent effects (e.g., polarity) can alter absorption maxima, indicating charge-transfer interactions .
Advanced Research Questions
Q. How can catalytic strategies improve the functionalization of this compound for drug discovery?
Advanced functionalization often involves:
- Cross-coupling reactions : Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at the aldehyde position. Optimize ligands (e.g., SPhos) to enhance yields .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches bioactive moieties (e.g., triazoles) to the hydroxyl group .
- Enantioselective catalysis : Chiral ligands like BINAP in asymmetric aldol reactions generate stereocenters for bioactive analogs .
Q. What computational and experimental approaches resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in SAR studies arise from varying assay conditions or impurity profiles. Solutions include:
- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Molecular docking : Simulate binding poses with targets like kinases or GPCRs using AutoDock Vina; validate with mutagenesis data .
- Batch reproducibility : Ensure synthetic consistency via QC/QA protocols (e.g., ≥95% purity by HPLC) .
Q. How can crystallographic data address challenges in structural elucidation of this compound complexes?
Twinning or poor diffraction is common due to flexible substituents. Advanced strategies:
Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic properties of this compound analogs?
Methodological considerations:
- ADME profiling : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability .
- In vivo PK : Administer analogs to rodents (IV/PO) and quantify plasma levels via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance bioavailability .
- Toxicity screening : Zebrafish embryos assess acute toxicity; genotoxicity is evaluated via Ames test .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
